DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TITANIUM DICHLORIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

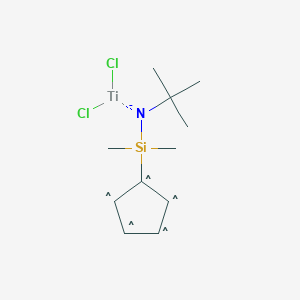

Dimethylsilyl (t-butylamido)(cyclopentadienyl) titanium dichloride: is an organometallic compound with the chemical formula

C15H27Cl2NSiTi

. This compound is notable for its use as a catalyst in various chemical reactions, particularly in the field of polymer chemistry. It is a white crystalline solid that is soluble in non-polar solvents like benzene and toluene.準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dimethylsilyl (t-butylamido)(cyclopentadienyl) titanium dichloride typically involves the reaction of titanium tetrachloride with a ligand precursor. One common method includes the following steps:

Preparation of Ligand Precursor: The ligand precursor, such as dimethylsilyl (t-butylamido)(cyclopentadienyl), is synthesized by reacting cyclopentadiene with a silylating agent like dimethylchlorosilane in the presence of a base.

Formation of the Titanium Complex: The ligand precursor is then reacted with titanium tetrachloride in an inert atmosphere, typically under nitrogen or argon, to form the desired titanium complex.

The reaction conditions often involve low temperatures and anhydrous solvents to prevent hydrolysis and ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the reagents and products safely.

化学反応の分析

Types of Reactions

Dimethylsilyl (t-butylamido)(cyclopentadienyl) titanium dichloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in ligand exchange reactions where the chloride ligands are replaced by other anions or neutral ligands.

Oxidation and Reduction: The titanium center can undergo oxidation-reduction reactions, altering its oxidation state and reactivity.

Polymerization: It is widely used as a catalyst in olefin polymerization, facilitating the formation of polymers from monomers like ethylene and propylene.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl lithium compounds, Grignard reagents, and phosphines.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Polymerization: The compound is used in conjunction with co-catalysts like methylaluminoxane (MAO) under inert atmospheres.

Major Products

Substitution Reactions: The products are typically new titanium complexes with different ligands.

Polymerization: The major products are high molecular weight polymers like polyethylene and polypropylene.

科学的研究の応用

Catalytic Applications

Catalysis in Organic Synthesis:

Dimethylsilyl (T-butylamido)(cyclopentadienyl) titanium dichloride serves as an effective catalyst in several organic reactions. Its ability to activate substrates through coordination to the titanium center enhances the reactivity of various organic compounds. The compound has been utilized in:

- Alkene Polymerization: The compound can facilitate the polymerization of alkenes, leading to the formation of high-performance polymers. This is particularly useful in producing materials with specific mechanical properties.

- Hydrosilylation Reactions: It has shown effectiveness in hydrosilylation, where silicon-containing compounds are added across double bonds, yielding valuable siloxane products.

Materials Science

Synthesis of Advanced Materials:

In materials science, this compound is employed for the synthesis of advanced materials such as:

- Nanostructured Titanium Silicates: The compound acts as a precursor for creating titanium silicate materials with unique structural and electronic properties, which are beneficial for applications in catalysis and photonics.

- Thin Films and Coatings: It can be used in chemical vapor deposition processes to create thin films that exhibit desirable optical and electrical characteristics. These films are critical for applications in electronics and optics.

Medicinal Chemistry

Anticancer Research:

Recent studies have explored the potential of this compound as an anticancer agent. The compound's titanium center can interact with biological molecules, leading to cytotoxic effects against cancer cells.

- Mechanism of Action: Research indicates that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

- Formulation Development: Novel formulations incorporating this compound are being developed to enhance its solubility and bioavailability, aiming for improved therapeutic efficacy against various cancers.

作用機序

The compound exerts its catalytic effects through the coordination of the titanium center with the substrates. The mechanism typically involves:

Activation of the Titanium Center: The titanium center is activated by the co-catalyst, forming an active species.

Substrate Coordination: The substrate molecules coordinate to the titanium center, facilitating the reaction.

Product Formation: The reaction proceeds through a series of steps, leading to the formation of the desired products and regeneration of the active catalyst.

類似化合物との比較

Dimethylsilyl (t-butylamido)(cyclopentadienyl) titanium dichloride is unique compared to other similar compounds due to its specific ligand structure, which imparts distinct reactivity and selectivity. Similar compounds include:

Dimethylsilyl (cyclopentadienyl) titanium dichloride: Lacks the t-butylamido group, resulting in different reactivity.

Tetramethylcyclopentadienyl titanium dichloride: Has a different cyclopentadienyl ligand, affecting its catalytic properties.

Bis(cyclopentadienyl) titanium dichloride:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the toolkit of organometallic chemists.

生物活性

Dimethylsilyl (T-Butylamido)(Cyclopentadienyl) Titanium Dichloride, with the CAS number 135539-57-0, is an organometallic compound that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

This compound is characterized by the following chemical formula:

- Chemical Formula : C11H19Cl2NSiTi

- Molecular Weight : 309.25 g/mol

- Appearance : Yellow solid

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, including proteins and nucleic acids. Research indicates that titanium compounds can exhibit various biological effects due to their unique coordination chemistry and reactivity.

- Catalytic Activity : Titanium complexes are known for their catalytic properties in organic transformations. In biological systems, they may facilitate biochemical reactions by mimicking enzyme activity.

- DNA Interaction : Some studies suggest that titanium compounds can form adducts with DNA, potentially affecting gene expression and cellular function.

Biological Effects

The biological effects of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate that titanium complexes may possess antimicrobial properties, making them candidates for use in medical applications.

- Cytotoxicity : Research has shown varying levels of cytotoxicity in different cell lines, suggesting a need for further exploration of its safety profile.

Table 1: Summary of Biological Activities

Study 1: Antimicrobial Properties

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability, suggesting its potential as an antibacterial agent.

Study 2: Cytotoxic Effects

In vitro assays performed on human cancer cell lines demonstrated that exposure to varying concentrations of the compound resulted in dose-dependent cytotoxic effects. Notably, the compound exhibited higher toxicity towards certain cancer cell lines compared to normal cells, indicating selective activity.

Study 3: DNA Interaction Analysis

Research published in the Journal of Organometallic Chemistry explored the interaction between this titanium complex and calf thymus DNA. The study found evidence of DNA binding through spectroscopic methods, raising concerns about potential genotoxic effects.

特性

InChI |

InChI=1S/C11H19NSi.2ClH.Ti/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVDIWOAYDCLIH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2NSiTi- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。